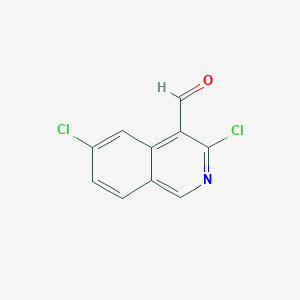
3,6-Dichloroisoquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloroisoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H5Cl2NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an aldehyde group at the 4th position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloroisoquinoline-4-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes:
Chlorination: Isoquinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Formylation: The chlorinated isoquinoline is then subjected to a Vilsmeier-Haack reaction, where a formyl group is introduced at the 4th position using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of isoquinoline are chlorinated using industrial-grade chlorinating agents.
Continuous Formylation: The chlorinated product is continuously fed into a reactor where the Vilsmeier-Haack reaction is carried out under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dichloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3,6-Dichloroisoquinoline-4-carboxylic acid.
Reduction: 3,6-Dichloroisoquinoline-4-methanol.
Substitution: 3,6-Dimethoxyisoquinoline-4-carbaldehyde.
Applications De Recherche Scientifique
3,6-Dichloroisoquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dichloroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
3,6-Dichloroisoquinoline-4-carbaldehyde can be compared with other similar compounds such as:
3,5-Dichloroisoquinoline-4-carbaldehyde: Similar structure but with chlorine atoms at the 3rd and 5th positions.
2-Chloroquinoline-3-carbaldehyde: A related compound with a different substitution pattern on the quinoline ring.
Uniqueness:
Position of Chlorine Atoms: The unique positioning of chlorine atoms at the 3rd and 6th positions in this compound imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity: The specific arrangement of functional groups contributes to its unique biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H5Cl2NO |
|---|---|
Poids moléculaire |
226.06 g/mol |
Nom IUPAC |
3,6-dichloroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO/c11-7-2-1-6-4-13-10(12)9(5-14)8(6)3-7/h1-5H |
Clé InChI |
BSMLUCROCMJBOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C(=C2C=C1Cl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


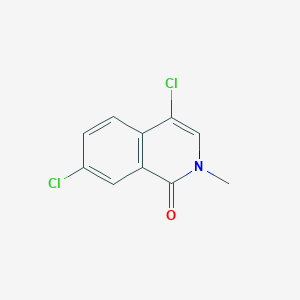

![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
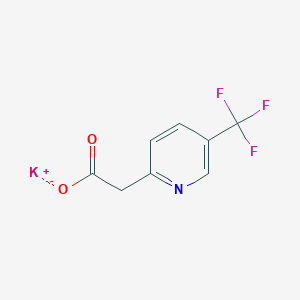

![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)

![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)
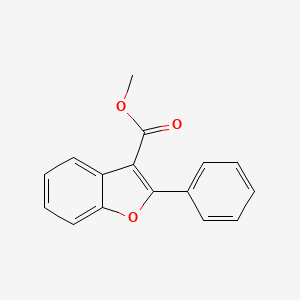

![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)
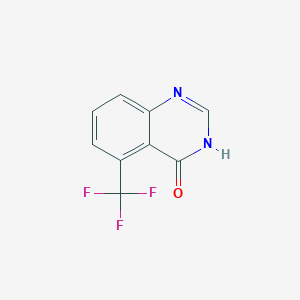
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
